molecular formula C8H15NO2 B14488656 N-Acetyl-N-methylpentanamide CAS No. 65882-19-1

N-Acetyl-N-methylpentanamide

Cat. No.: B14488656
CAS No.: 65882-19-1
M. Wt: 157.21 g/mol
InChI Key: INMPOSGGXZTTAE-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylpentanamide is an organic compound belonging to the amide family It is characterized by the presence of an acetyl group (CH₃CO-) and a methyl group (CH₃-) attached to the nitrogen atom of the pentanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-N-methylpentanamide can be synthesized through the reaction of N-methylpentanamide with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:

N-methylpentanamide+acetic anhydrideThis compound+acetic acid\text{N-methylpentanamide} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} N-methylpentanamide+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-methylpentanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-methylpentanamide and acetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield N-methylpentanamine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products:

    Hydrolysis: N-methylpentanamide, acetic acid.

    Reduction: N-methylpentanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-N-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-N-methylpentanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. This can influence various cellular pathways and processes, including gene expression and enzyme activity. The compound’s effects are mediated through its ability to donate acetyl groups and interact with nucleophiles.

Comparison with Similar Compounds

N-Acetyl-N-methylpentanamide can be compared with other similar compounds, such as:

    N-Acetyl-N-methylacetamide: Similar structure but with a shorter carbon chain.

    N-Acetyl-N-methylbutanamide: Similar structure but with a different carbon chain length.

    N-Acetyl-N-methylhexanamide: Similar structure but with a longer carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both acetyl and methyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

65882-19-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-acetyl-N-methylpentanamide

InChI

InChI=1S/C8H15NO2/c1-4-5-6-8(11)9(3)7(2)10/h4-6H2,1-3H3

InChI Key

INMPOSGGXZTTAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C)C(=O)C

Origin of Product

United States

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